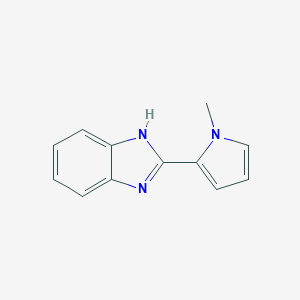

2-(1-methylpyrrol-2-yl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15-8-4-7-11(15)12-13-9-5-2-3-6-10(9)14-12/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBGKHIXJFVFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylpyrrol-2-yl)-1H-benzimidazole typically involves the condensation of 1-methylpyrrole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or iron can enhance the efficiency of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, amines.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-(1-methylpyrrol-2-yl)-1H-benzimidazole, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains. For instance, derivatives with electron-withdrawing groups have been reported to enhance antimicrobial efficacy, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent research highlights the potential of benzimidazole derivatives as anticancer agents. The compound's ability to interact with DNA and inhibit topoisomerase enzymes positions it as a promising candidate in cancer therapeutics. Notably, certain derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma . The mechanism involves inducing apoptosis through intrinsic pathways, making it a valuable addition to precision medicine approaches .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been reported to significantly reduce edema and exhibit analgesic effects comparable to standard anti-inflammatory drugs like indomethacin and diclofenac . This suggests a potential role in treating inflammatory diseases.

Antimicrobial Research

A study conducted by Desai et al. (2014) synthesized several benzimidazole derivatives and tested their antimicrobial activity using standard broth dilution methods. The findings indicated that certain compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Cancer Therapeutics

Oksuzoglu et al. (2022) investigated a series of benzimidazole derivatives for their topoisomerase inhibition capabilities. Among these, specific compounds demonstrated significant cytotoxicity against cancer cells at low concentrations, suggesting their potential application in cancer treatment protocols .

Data Table: Summary of Bioactivities

| Activity Type | Efficacy Level | Notable Studies |

|---|---|---|

| Antimicrobial | High | Desai et al., 2014 |

| Anticancer | Moderate to High | Oksuzoglu et al., 2022 |

| Anti-inflammatory | Significant | Sharma et al., 2017 |

Mechanism of Action

The mechanism of action of 2-(1-methylpyrrol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(1-methylpyrrol-2-yl)-1H-benzimidazole with structurally related benzimidazole derivatives:

Key Observations :

- Halogenated Derivatives : Compounds like 2-(4-bromophenyl)-1H-benzimidazole (3a) demonstrate high melting points and yields, suggesting stability and synthetic feasibility .

- Morpholine Derivatives : Substituents like morpholine-ethyl chains (e.g., compound 2b) enhance solubility, critical for pharmacokinetics .

- Pyrrole-Containing Analogs : While the target compound lacks reported data, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (14) (melting point: 204°C) highlights the thermal stability of pyrrole-containing benzimidazoles .

Antimicrobial and Antiparasitic Activity

- Trichomonacidal Activity: A derivative of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole exhibited nanomolar IC50 values (e.g., 0.0698 µM for derivative 51), surpassing metronidazole (MTZ) .

- Antioxidant Activity : 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives showed significant xanthine oxidase inhibition, with compound 30 being the most potent .

Anticancer Activity

- DNA-Binding Agents : 2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole derivatives demonstrated enhanced antileukemic activity compared to parent compounds, attributed to improved DNA intercalation .

- Metal Complexes: The copper complex of 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI-Cu) acted as a fluorescent probe for NO detection in cancer cells .

Antihypertensive Activity

- Angiotensin II Antagonists : TCV-116 , a prodrug of 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, showed sustained antihypertensive effects in rats (ED25: 0.68 mg/kg) .

Structural Advantages of this compound

- Electronic Effects : The electron-rich pyrrole ring may enhance π-π interactions with aromatic residues in target proteins.

- Synthetic Flexibility: Pyrrole substituents allow for further functionalization, as seen in pyrrolidinone derivatives .

Biological Activity

2-(1-methylpyrrol-2-yl)-1H-benzimidazole, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article comprehensively reviews the biological activity of this compound, supported by relevant data tables and findings from various case studies.

Chemical Structure and Properties

The compound this compound is a derivative of benzimidazole, featuring a methylpyrrole moiety that contributes to its biological properties. The presence of the pyrrole ring enhances its electron-donating ability, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

| Pseudomonas aeruginosa | 12 | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation revealed that this compound induces apoptosis in cancer cell lines, such as HepG2 liver cancer cells. The mechanism involves upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting inflammatory mediators, such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby disrupting their function.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.

- Receptor Modulation : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.

Case Studies

Several case studies have investigated the biological effects of benzimidazole derivatives:

- Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines while exhibiting low toxicity to normal cells .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of multiple benzimidazole derivatives against clinically relevant pathogens, revealing that modifications in the pyrrole structure enhanced activity against resistant strains .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties showed that compounds with similar structures effectively reduced inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-methylpyrrol-2-yl)-1H-benzimidazole?

- Methodological Answer : The compound is synthesized via condensation reactions using optimized catalysts or reflux conditions. For example:

- FeCl₃/SiO₂ nanocatalysts : A heterogeneous catalyst system (4% FeCl₃·6H₂O relative to nano-SiO₂) at 75°C efficiently condenses phenylenediamine with aldehydes .

- Hydrochloric acid reflux : 1,2-diaminobenzene reacts with carboxy-substituted precursors under acidic reflux (4 M HCl, 24 h), followed by neutralization and crystallization .

- One-pot reactions : Benzimidazole derivatives are synthesized via multicomponent reactions involving cyanoacetamides and aromatic aldehydes in thiazolo[3,2-a]pyrimidine scaffolds .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR and NMR : Confirmation of functional groups (e.g., NH stretches at ~3400 cm⁻¹ in FT-IR) and structural elucidation via ¹H/¹³C NMR chemical shifts .

- X-ray crystallography : SHELX software (e.g., SHELXL97) refines crystal structures, resolving bond lengths (e.g., C–C = 0.004 Å) and space groups (e.g., triclinic P1) .

- ESI-MS and UV-Vis : Validates molecular weight and electronic transitions, respectively .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as:

- Pharmaceutical intermediates : Derivatives exhibit anticancer activity via thiazolo[3,2-a]pyrimidine scaffolds .

- Ligands for metal complexes : Used in IrIII complexes for organic light-emitting devices (OLEDs) and excited-state intramolecular proton transfer (ESIPT) studies .

- Privileged scaffolds : Mimics protein surface elements (e.g., β-turns) for receptor binding in medicinal chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of benzimidazole derivatives?

- Methodological Answer : Systematic parameter optimization is required:

- Catalyst loading : For FeCl₃/SiO₂, 4% FeCl₃·6H₂O relative to nano-SiO₂ maximizes yield .

- Temperature control : Reactions at 75°C minimize side products in condensation steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in one-pot syntheses .

- Purity validation : TGA/DTA ensures thermal stability, while HPLC confirms purity (>95%) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validation strategies include:

- Dual refinement : Use SHELXL97 to refine X-ray data against NMR-derived constraints (e.g., torsional angles) .

- Computational modeling : Mercury software compares experimental and DFT-calculated bond lengths/angles .

- Crystallographic twinning analysis : SHELXE resolves overlapping reflections in high-symmetry space groups .

Q. What computational tools predict the binding interactions of benzimidazole derivatives with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., docking poses of 9c with active sites) .

- Packing similarity analysis : Mercury’s Materials Module identifies conserved intermolecular motifs (e.g., π-π stacking) across crystal structures .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on aryl rings) with bioactivity .

Q. How are benzimidazole derivatives tailored for specific pharmacological activities?

- Methodological Answer : Rational design involves:

- Bioisosteric replacement : Replace stilbene moieties with constrained benzimidazoles to enhance metabolic stability .

- Heterocyclic fusion : Thiazolo[3,2-a]pyrimidine-benzimidazole hybrids improve anticancer potency by targeting tubulin polymerization .

- Fluorine substitution : 5-(trifluoromethyl) groups enhance bioavailability and binding affinity in kinase inhibitors .

Q. What advanced techniques validate the supramolecular architecture of benzimidazole crystals?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, C–H···π interactions) using CrystalExplorer .

- Void visualization : Mercury identifies solvent-accessible volumes (e.g., 20% void space in P1 crystals) .

- Thermal ellipsoid plots : SHELXL-generated plots assess positional disorder in methylpyrrol substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.